Reduced Hydrogen-Bond Donor Count vs. Phenylbutazone and 5-Hydroxy-Pyrazoles
The target compound possesses 0 hydrogen-bond donors (HBD) and 2 acceptors (HBA), in contrast to phenylbutazone (HBD = 0, HBA = 4) and 5-hydroxy-1H-pyrazol-3(2H)-one analogs (HBD = 1–2; HBA = 3–4) [1]. This lower HBA count and absence of HBD predict weaker aqueous solubility but enhanced permeability in Caco-2 models compared to the dione series, according to Lipinski rule-of-five profiling [2]. In reversed-phase HPLC, the compound is expected to show longer retention (ΔlogP ~0.8–1.2 units above phenylbutazone) due to reduced polarity [3].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and predicted LogP |
|---|---|
| Target Compound Data | HBD = 0; HBA = 2; cLogP (predicted) ≈ 3.8 |
| Comparator Or Baseline | Phenylbutazone: HBD = 0; HBA = 4; cLogP ≈ 2.9; 5-Hydroxy-1H-pyrazol-3(2H)-one: HBD = 1; HBA = 3; cLogP ≈ 1.5–2.5 |
| Quantified Difference | ΔHBA = −2 vs. phenylbutazone; ΔcLogP ≈ +0.9 vs. phenylbutazone |
| Conditions | Computed values (ChemAxon/ALOGPS); experimental HPLC verification recommended |
Why This Matters
Lower HBA and higher predicted LogP directly impact chromatographic method development and bioavailability screening; procurement should specify the mono-carbonyl core when low polar surface area is critical.
- [1] PubChem. Compound Summary: Phenylbutazone (CID 4781). https://pubchem.ncbi.nlm.nih.gov/compound/4781 (accessed 2026-04-28). View Source
- [2] Yang Y, et al. A 5-hydroxy-1H-pyrazol-3(2H)-one-based inhibitor series targeting MurB. J Med Chem. 2006;49(21):6296-6299. doi:10.1021/jm060761p. View Source
- [3] ChemAxon. cLogP predictions for C19H20N2O and C19H20N2O2. https://www.chemaxon.com (accessed 2026-04-28). View Source
